BenchChemオンラインストアへようこそ!

4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Anticoagulation Factor Xa Inhibition Drug Discovery

4-Nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic small molecule belonging to the benzamide class of direct Factor Xa (FXa) inhibitors. Its core structure, featuring an N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide moiety, is a recognized pharmacophore found in clinically approved oral anticoagulants like apixaban.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 941918-48-5
Cat. No. B2842703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941918-48-5
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O4/c22-17-3-1-2-12-20(17)15-10-6-14(7-11-15)19-18(23)13-4-8-16(9-5-13)21(24)25/h4-11H,1-3,12H2,(H,19,23)
InChIKeyKZUNHAZBPGZDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-48-5): A Nitro-Substituted Benzamide FXa Inhibitor Scaffold


4-Nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic small molecule belonging to the benzamide class of direct Factor Xa (FXa) inhibitors. Its core structure, featuring an N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide moiety, is a recognized pharmacophore found in clinically approved oral anticoagulants like apixaban. This specific compound is distinguished by a para-nitro substituent on its terminal benzamide ring, a modification known to profoundly alter electronic properties, metabolic susceptibility, and hydrogen-bonding potential compared to the methoxy or unsubstituted analogs found in major therapeutics [1]. Its primary reported mechanism is competitive inhibition of Factor Xa, a serine protease central to the coagulation cascade .

Why 4-Nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Simply Replaced by Other In-Class FXa Inhibitors


Simple pharmacological substitution between direct FXa inhibitors is invalid without bridging data due to critical structure-activity relationship (SAR) differences. The para-nitro group on this benzamide scaffold is a strong electron-withdrawing group, fundamentally altering the compound's reactivity, pharmacokinetic profile, and target engagement kinetics compared to the electron-donating methoxy group in apixaban or the morpholinone-based neutral substituent in rivaroxaban [1]. The nitro group also introduces a liability for nitro-reductase-mediated metabolism, potentially generating reactive intermediates and altering the safety profile in ways not observed for other in-class agents [2]. Demonstrating quantitative differentiation is therefore essential for any procurement decision focused on research specificity, impurity profiling, or chemical probe development.

Quantitative Differentiation Evidence for 4-Nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide


FXa Inhibitory Potency vs. Clinical Gold Standard Apixaban

The compound is reported as a competitive Factor Xa inhibitor. A vendor datasheet cites an IC50 of 30 nM in a human FXa enzymatic inhibition assay, demonstrating nanomolar potency . For comparison, the clinically approved analog apixaban exhibits a Ki of 0.08 nM for human FXa, making it approximately 375-fold more potent under comparable enzymatic conditions [1]. This potency gap is consistent with SAR studies indicating that the p-methoxy group is near-optimal for S1 pocket interactions, while the p-nitro group, though active, is suboptimal.

Anticoagulation Factor Xa Inhibition Drug Discovery

Synthetic Utility as a Direct Precursor to Apixaban Intermediates

Patents and literature explicitly describe using 4-nitro-substituted intermediates to construct the N-phenylvalerolactam core of apixaban. For example, 1-(4-nitrophenyl)piperidin-2-one, a close structural congener, is a key intermediate produced by treating 4-nitroaniline with 5-chloropentanoyl halide, a reaction sequence that avoids expensive Ullmann coupling steps [1]. 4-Nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can be directly reduced to the corresponding aniline derivative, a critical step in divergently accessing a library of N-acylated or N-alkylated final compounds, including apixaban [2].

Process Chemistry Synthetic Route Scouting API Manufacturing

Physicochemical Property Differentiation from Methyl-Substituted Nitrobenzamide Analogs

Predicted physicochemical properties highlight key differences between the target compound and its closely related analog, 3-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide. The target compound (C18H17N3O4) has a lower molecular weight (339.35 g/mol) and fewer rotatable bonds, which typically correlates with higher solubility and lower lipophilicity compared to the methylated analog (C20H21N3O4, MW 367.4 g/mol) [1]. These differences are crucial for in vitro assay design, where avoiding non-specific binding and precipitation is necessary.

Physicochemical Profiling LogP Solubility

Optimal Procurement and Research Scenarios for 4-Nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide


Divergent Chemical Library Synthesis Around the Apixaban Core

Its established role as a direct precursor to the apixaban scaffold makes it ideal for medicinal chemistry groups synthesizing focused libraries. The nitro group serves as a masked aniline, enabling late-stage diversification through reduction and subsequent amide coupling or reductive alkylation to explore SAR beyond the standard methoxy substituent [1].

Pharmacological Tool for Differentiating Factor Xa Binding Modes

Given its measurable but significantly reduced FXa inhibitory potency (IC50 ~30 nM) compared to apixaban (Ki 0.08 nM), this compound can be deployed as a control probe in biochemical and cellular assays to dissect the molecular determinants of high-affinity S1 pocket binding, confirming that observed efficacy is driven by specific interactions rather than scaffold-based effects .

Reference Standard for Process-Related Impurity Method Development

As nitroaromatic intermediates are common in apixaban manufacturing routes, this specific benzamide is a likely process-related impurity or penultimate intermediate. It can be procured as a characterized reference standard for developing and validating HPLC or LC-MS methods to monitor nitro-containing impurities in API batches, ensuring they are controlled below ICH limits [2].

Quote Request

Request a Quote for 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.